

Application Notes and Protocols for Omipalisib in 3D Tumor Spheroid Models

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Compound of Interest

Compound Name: *Omipalisib*

Cat. No.: *B1684000*

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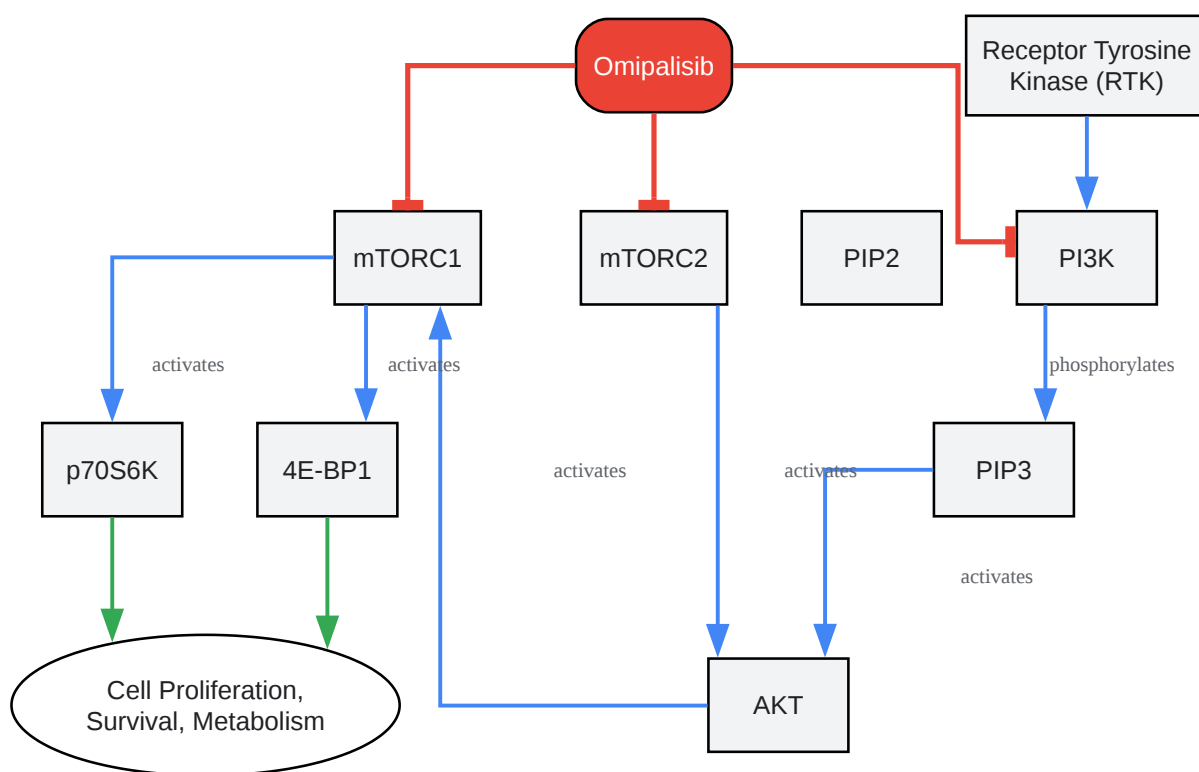
For Researchers, Scientists, and Drug Development Professionals

Introduction

Omipalisib (GSK2126458) is a potent and highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1][3][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems than traditional 2D cell cultures, as they better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[5][6][7] These application notes provide a comprehensive guide for utilizing **Omipalisib** in 3D tumor spheroid models to evaluate its anti-cancer efficacy.

Mechanism of Action

Omipalisib exerts its anti-neoplastic effects by inhibiting the PI3K/AKT/mTOR signaling cascade.[1] This inhibition leads to downstream effects such as cell cycle arrest at the G0/G1 phase and induction of apoptosis.[1][8] Furthermore, **Omipalisib** has been shown to disrupt ERK signaling, another important pathway in cancer cell proliferation and survival.[1]



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Figure 1: PI3K/AKT/mTOR Signaling Pathway and **Omipalisib**'s Points of Inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of **Omipalisib** from studies conducted in 2D cell culture models. Data from 3D spheroid models is limited and presents a key area for future investigation.

Parameter	Cell Line	Value	Reference
Ki	p110 α	0.019 nM	[2]
p110 β	0.13 nM	[2]	
p110 δ	0.024 nM	[2]	
p110 γ	0.06 nM	[2]	
mTORC1	0.18 nM	[2]	
mTORC2	0.3 nM	[2]	
IC50 (pAkt-S473)	T47D	0.41 nM	[2]
BT474	0.18 nM	[2]	
IC50 (Cell Proliferation)	T47D	3 nM	[2]
BT474	2.4 nM	[2]	

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of **Omipalisib** in 3D tumor spheroid models.

Tumor Spheroid Formation

Objective: To generate uniform tumor spheroids for subsequent drug treatment and analysis.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Ultra-low attachment (ULA) 96-well round-bottom plates
- Trypsin-EDTA

- Phosphate-buffered saline (PBS)
- Hemocytometer or automated cell counter

Protocol:

- Culture cells in a T-75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
- Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
- Seed the cell suspension into a ULA 96-well round-bottom plate (100-200 μ L/well).
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
- Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.

Omipalisib Treatment of Tumor Spheroids

Objective: To treat established tumor spheroids with varying concentrations of **Omipalisib**.

Materials:

- Established tumor spheroids in a 96-well ULA plate
- **Omipalisib** stock solution (e.g., in DMSO)
- Complete cell culture medium

Protocol:

- Prepare serial dilutions of **Omipalisib** in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
- Once spheroids have reached a consistent size (e.g., 300-500 µm in diameter), carefully remove half of the medium from each well (e.g., 100 µL).
- Add an equal volume of the prepared **Omipalisib** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days).
- Replenish the medium with fresh **Omipalisib** or vehicle control every 2-3 days for longer-term studies.

Assessment of Anti-Cancer Effects

A. Spheroid Size and Morphology Analysis

Objective: To quantify the effect of **Omipalisib** on spheroid growth and morphology.

Protocol:

- Capture brightfield images of the spheroids at regular intervals (e.g., daily or every other day) using an inverted microscope with a camera.
- Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
- Calculate the spheroid volume using the formula: $\text{Volume} = (4/3)\pi(\text{radius})^3$.
- Plot the spheroid growth curves over time for each treatment condition.
- Observe and document any morphological changes, such as spheroid disintegration or changes in compactness.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

Objective: To determine the viability of cells within the spheroids after **Omipalisib** treatment.

Protocol:

- At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

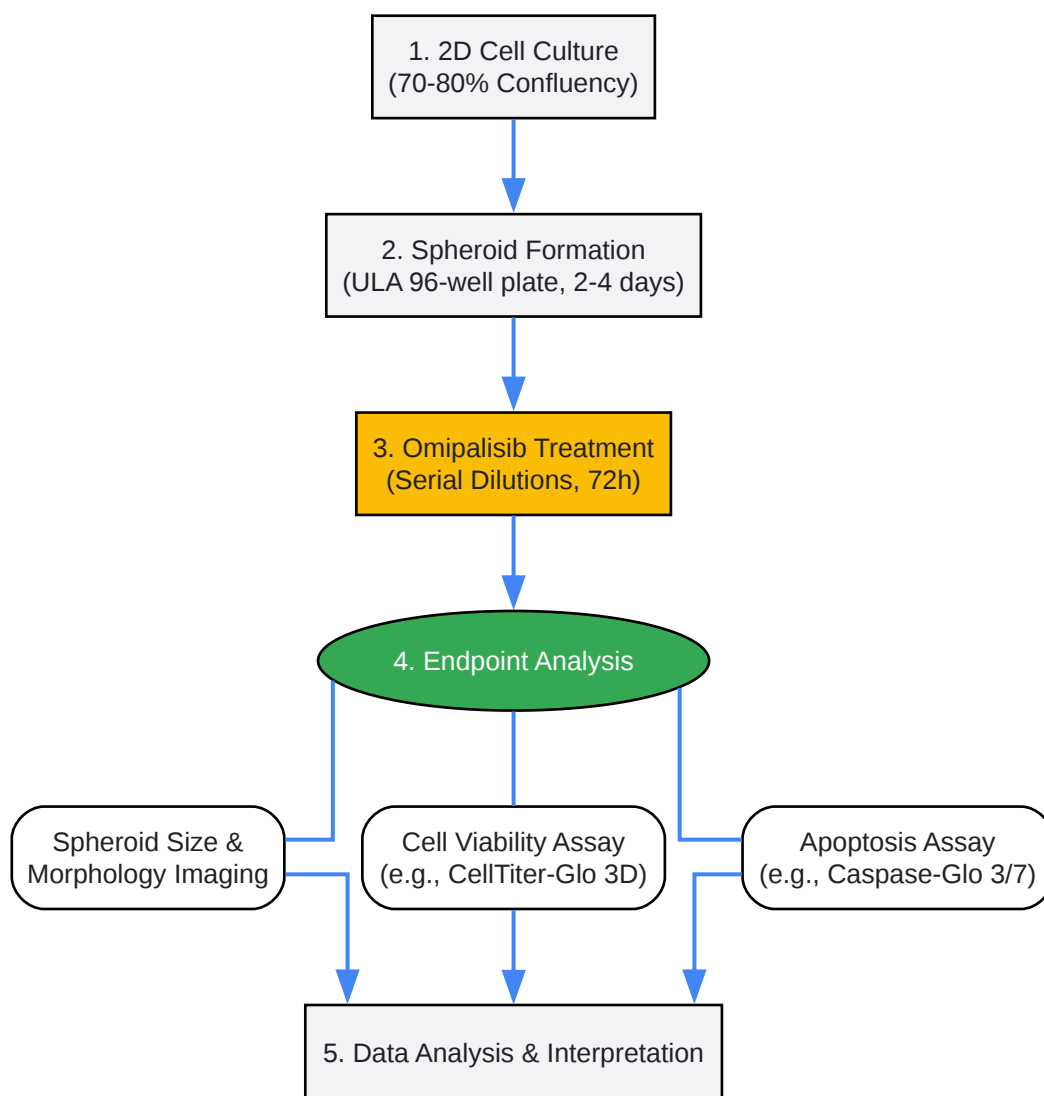
C. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To measure the induction of apoptosis in response to **Omipalisib** treatment.

Protocol:

- Follow a similar procedure to the viability assay, using the Caspase-Glo® 3/7 reagent.
- Measure the luminescence to quantify caspase-3/7 activity, a hallmark of apoptosis.
- Normalize the results to the vehicle-treated control.

Experimental Workflow



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Figure 2: Experimental Workflow for Evaluating **Omipalisib** in 3D Tumor Spheroid Models.

Expected Outcomes and Significance

Based on its known mechanism of action, **Omipalisib** is expected to inhibit the growth of 3D tumor spheroids, reduce cell viability, and induce apoptosis in a dose-dependent manner. The 3D spheroid model provides a more stringent and clinically relevant platform to evaluate the efficacy of **Omipalisib**, offering insights into its ability to penetrate solid tumor masses and exert its anti-cancer effects in a more complex microenvironment. These studies are crucial for the pre-clinical validation of **Omipalisib** and can inform the design of future in vivo experiments.

and clinical trials. Furthermore, this model system can be utilized to investigate potential mechanisms of drug resistance and to test combination therapies involving **Omipalisib**.^{[9][10]}

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